

Spectroscopic Profile of 4-Amino-3-nitrophenylboronic acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-3-nitrophenylboronic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Amino-3-nitrophenylboronic acid** (CAS No: 89466-07-9), a valuable building block in medicinal chemistry and organic synthesis. While specific, experimentally-derived spectra for this compound are not widely published, this document presents predicted data based on the analysis of its functional groups and comparison with analogous compounds. Detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are also provided to guide researchers in their own analyses.

Chemical Structure and Properties

- IUPAC Name: (4-Amino-3-nitrophenyl)boronic acid
- Molecular Formula: $C_6H_7BN_2O_4$
- Molecular Weight: 181.94 g/mol
- Appearance: Solid
- General Description: **4-Amino-3-nitrophenylboronic acid** serves as a synthetic building block, notably in metal-catalyzed Suzuki coupling reactions. It is known to contain varying amounts of its anhydride.^[1]

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and IR spectroscopic data for **4-Amino-3-nitrophenylboronic acid**. These predictions are based on established chemical shift and vibrational frequency ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **4-Amino-3-nitrophenylboronic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~8.2 - 7.8	s (broad)	2H	B(OH) ₂	Chemical shift can be variable and the peak may be broad; exchangeable with D ₂ O.
~7.9	d	1H	Ar-H	Proton ortho to the boronic acid group and meta to the amino group.
~7.6	dd	1H	Ar-H	Proton meta to both the boronic acid and nitro groups.
~6.8	d	1H	Ar-H	Proton ortho to the amino group and meta to the boronic acid group.
~6.0	s (broad)	2H	-NH ₂	Chemical shift is variable and dependent on solvent and concentration; exchangeable with D ₂ O.

Note: Predicted for a 400 MHz spectrometer using DMSO-d₆ as the solvent.

Table 2: Predicted ¹³C NMR Data for **4-Amino-3-nitrophenylboronic acid**

Chemical Shift (δ , ppm)	Assignment	Notes
~150	Ar-C	Carbon attached to the amino group.
~138	Ar-C	Carbon attached to the nitro group.
~135	Ar-C	Aromatic CH.
~130	Ar-C	Carbon attached to the boronic acid group (can be broad).
~125	Ar-C	Aromatic CH.
~115	Ar-C	Aromatic CH.

Note: Predicted using a standard NMR spectrometer with DMSO-d₆ as the solvent.

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Data for **4-Amino-3-nitrophenylboronic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment	Functional Group
3500 - 3300	Strong, Broad	O-H stretch	Boronic acid
3450 - 3250	Medium	N-H stretch	Amino group
3100 - 3000	Medium	C-H stretch	Aromatic
1630 - 1580	Medium	N-H bend	Amino group
1600 - 1450	Medium to Strong	C=C stretch	Aromatic ring
1550 - 1490	Strong	N-O asymmetric stretch	Nitro group
1370 - 1330	Strong	N-O symmetric stretch	Nitro group
1350 - 1300	Strong	B-O stretch	Boronic acid
~1100	Medium	C-N stretch	Aryl amine
~1000	Medium	B-C stretch	Aryl boronic acid
900 - 675	Strong	C-H bend	Aromatic (out-of-plane)

Note: Predicted for a solid sample analyzed using KBr pellet or ATR-FTIR.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol outlines the steps for acquiring a ¹H NMR spectrum of **4-Amino-3-nitrophenylboronic acid**.

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-Amino-3-nitrophenylboronic acid**.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , as boronic acids often have good solubility in it) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
- Cap the NMR tube and gently agitate to ensure complete dissolution.
- Instrument Setup:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Ensure the instrument is properly tuned and shimmed for the chosen solvent to achieve optimal resolution.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - To confirm the identity of exchangeable protons ($\text{B}(\text{OH})_2$ and NH_2), a D_2O exchange experiment can be performed by adding a drop of D_2O to the NMR tube and re-acquiring the spectrum.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).
 - Phase the spectrum to obtain a flat baseline.
 - Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
 - Integrate the peaks to determine the relative number of protons.

- Analyze the multiplicities (singlet, doublet, etc.) and coupling constants to aid in structural elucidation.

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

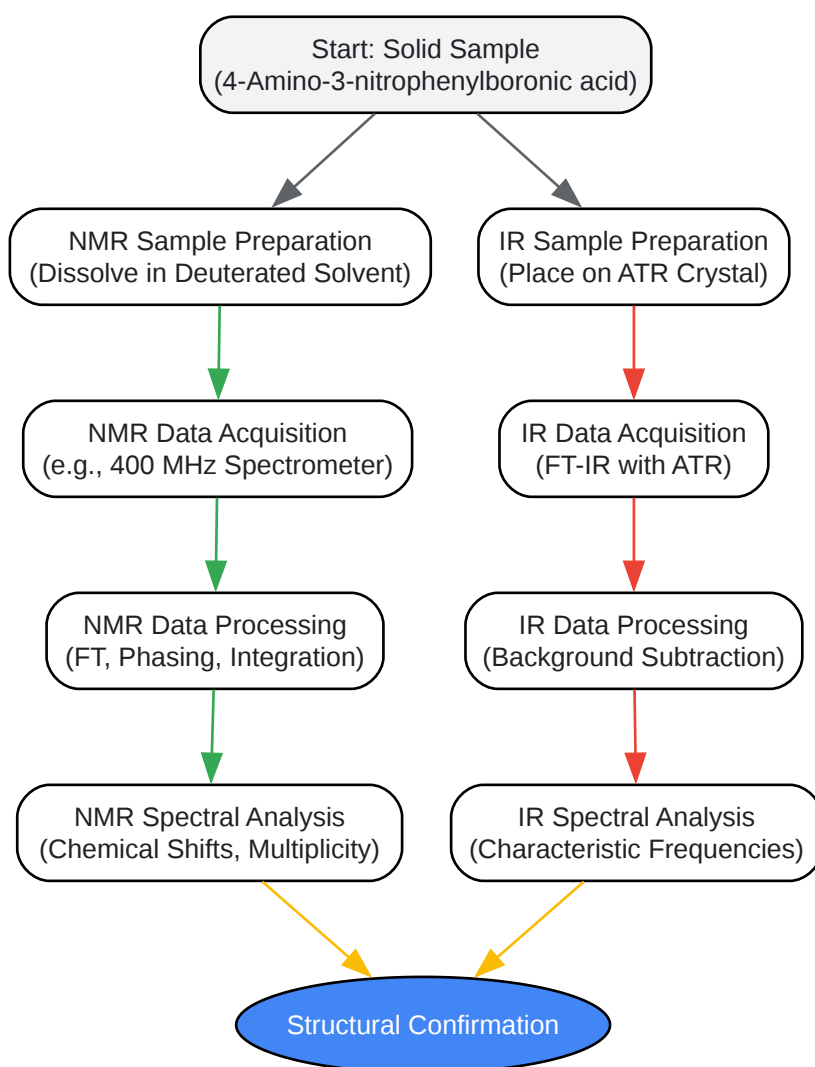
This protocol describes the analysis of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

- Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean with a suitable solvent like isopropanol and allow it to dry completely.
 - Place a small amount (a few milligrams) of the solid **4-Amino-3-nitrophenylboronic acid** powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Instrument Setup:
 - Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
 - Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
 - Collect the sample spectrum. A typical measurement involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
- Data Processing and Analysis:

- The resulting spectrum will be plotted as transmittance or absorbance versus wavenumber (cm^{-1}).
- Identify the characteristic absorption bands and compare them to known vibrational frequencies of functional groups to confirm the structure of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **4-Amino-3-nitrophenylboronic acid**.



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Caption: General workflow for NMR and IR spectroscopic analysis of a solid organic compound.

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References

- 1. alkalisci.com [alkalisci.com]
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